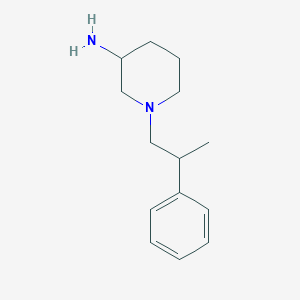

1-(2-Phenylpropyl)piperidin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

1249487-81-7 |

|---|---|

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-(2-phenylpropyl)piperidin-3-amine |

InChI |

InChI=1S/C14H22N2/c1-12(13-6-3-2-4-7-13)10-16-9-5-8-14(15)11-16/h2-4,6-7,12,14H,5,8-11,15H2,1H3 |

InChI Key |

FSKQNTJMJABZFU-UHFFFAOYSA-N |

SMILES |

CC(CN1CCCC(C1)N)C2=CC=CC=C2 |

Canonical SMILES |

CC(CN1CCCC(C1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Substituted Piperidine (B6355638) Derivatives

The construction of the piperidine ring can be achieved through a variety of robust and versatile chemical transformations. These strategies are broadly categorized into cyclization reactions, reductive amination approaches, and multicomponent reactions.

Intra- and Intermolecular Cyclization Reactions

Cyclization reactions represent a fundamental approach to forming the piperidine skeleton. In intramolecular cyclization, the entire backbone of the ring is present in a single starting molecule, which then undergoes ring closure. rsc.org Key challenges in this approach include achieving the desired stereo- and regioselectivity. nih.gov

Common intramolecular cyclization strategies include:

Radical Cyclization: This method can form piperidines via processes like 1,6-hydrogen atom transfer or through cascades involving 1,6-enynes. nih.gov

Reductive Hydroamination/Cyclization: This cascade reaction can be used to form piperidines from substrates containing alkyne functionalities. nih.gov

Oxidative Amination: Non-activated alkenes can be cyclized to form substituted piperidines using catalysts such as gold(I) or palladium complexes. nih.gov

Intermolecular reactions, conversely, involve the combination of two or more separate molecules to build the ring. A notable example is the [3+3] cycloaddition, which can efficiently construct the six-membered ring system. nih.gov

Reductive Amination Approaches to Piperidine Rings

Reductive amination is a powerful and widely used method for forming C-N bonds and is highly effective for synthesizing piperidine rings. researchgate.net This two-step process typically involves the condensation of an amine with a dicarbonyl compound (like a dialdehyde or ketoaldehyde) to form an imine or enamine intermediate, which is then reduced in situ to yield the cyclic amine. nih.govresearchgate.net

The double reductive amination of dicarbonyl compounds is a particularly direct route to the piperidine skeleton. nih.gov The versatility of this method is enhanced by the wide availability of various amines and reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). researchgate.net Iron-catalyzed reductive amination of ω-amino fatty acids has also been developed as an efficient method for preparing piperidines. nih.gov

Multicomponent Reactions in Piperidine Synthesis

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. nih.gov MCRs are advantageous due to their operational simplicity, reduced waste, and ability to rapidly generate molecular diversity. Pseudo five-component reactions involving aromatic aldehydes, anilines, and acetoacetates have been successfully employed to afford highly substituted piperidines. rsc.org These reactions are often catalyzed and can proceed under mild conditions to produce complex piperidone structures that serve as useful precursors to other piperidine derivatives. rsc.org

| Synthetic Strategy | Description | Key Intermediates/Reactants | Common Catalysts/Reagents |

|---|---|---|---|

| Intramolecular Cyclization | Ring formation from a single linear molecule. nih.gov | Amino-aldehydes, 1,6-enynes, non-activated alkenes. nih.gov | Cobalt(II), Gold(I), Palladium complexes. nih.gov |

| Reductive Amination | Condensation of an amine and carbonyl followed by reduction. researchgate.net | Dicarbonyl compounds, primary amines. nih.govresearchgate.net | NaBH3CN, NaBH(OAc)3, H2/Pd/C, Iron complexes. nih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reaction of three or more components. nih.gov | Aldehydes, amines, β-ketoesters. rsc.org | Lewis acids, organocatalysts. rsc.org |

Specific Synthesis of 1-(2-Phenylpropyl)piperidin-3-amine and its Analogues

Formation of the Piperidine Ring System

The initial challenge is the synthesis of the piperidin-3-amine (B1201142) scaffold. Several routes are viable, often starting from readily available chiral precursors to control stereochemistry.

From Amino Acids: Enantiomerically pure 3-(N-Boc-amino)piperidine derivatives can be synthesized from L-glutamic acid in a multi-step process involving diester formation, reduction to a diol, conversion to a ditosylate, and subsequent cyclization with an amine. researchgate.net Similarly, natural amino acids like L-lysine can be used as starting materials, which undergo enzymatic cyclization to form protected 3-aminopiperidines. rsc.orgrsc.org A common chemical approach involves the cyclization of methyl esters derived from ornithine and lysine. acs.org

Reduction of Piperidinones: A common method involves the reduction of a 3-aminopiperidin-2-one precursor using a reducing agent like lithium aluminum hydride. nbinno.com

Asymmetric Amination: Chiral (R)-3-aminopiperidine can be prepared with high optical purity via enzymatic transamination of a corresponding piperidinone precursor, which is an environmentally friendly approach suitable for industrial scale-up. scispace.com

Installation of the 2-Phenylpropyl Moiety

Once the piperidin-3-amine core (potentially with a protecting group on the 3-amino function) is obtained, the final step is the installation of the 2-phenylpropyl group onto the piperidine nitrogen.

Reductive Amination: This is the most common and efficient method for N-alkylation of secondary amines like piperidine. reddit.com The reaction would involve treating piperidin-3-amine with 2-phenylpropanal. The initial condensation forms an iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). reddit.commdpi.com This one-pot procedure is generally high-yielding and avoids the formation of quaternary ammonium salts. researchgate.net

Direct Alkylation: An alternative approach is the direct N-alkylation of piperidin-3-amine with a 2-phenylpropyl halide, such as 2-phenylpropyl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base (like potassium carbonate or diisopropylethylamine) to neutralize the hydrohalic acid formed during the reaction. researchgate.netchemicalforums.com Care must be taken to control the reaction conditions to prevent over-alkylation, which can lead to the formation of a quaternary ammonium salt. researchgate.net The slow addition of the alkyl halide is often employed to favor monoalkylation. researchgate.netresearchgate.net

| Step | Method | Key Reagents | Notes |

|---|---|---|---|

| 1. Formation of Piperidine Ring | Cyclization of Amino Acid Derivative | L-Glutamic acid or L-Lysine, various reagents for cyclization. rsc.orgresearchgate.net | Allows for stereochemical control. |

| Asymmetric Transamination | N-Boc-piperidin-3-one, Transaminase enzyme. scispace.com | Green chemistry approach with high optical purity. scispace.com | |

| 2. Installation of Side Chain | Reductive Amination | Piperidin-3-amine, 2-phenylpropanal, NaBH(OAc)3. reddit.com | Generally high yield and selectivity for the tertiary amine. researchgate.net |

| Direct Alkylation | Piperidin-3-amine, 2-phenylpropyl bromide, K2CO3. researchgate.netchemicalforums.com | Risk of over-alkylation must be managed. researchgate.net |

Introduction of the Piperidine-3-amine Functionality

Common strategies include:

Hydrogenation of 3-aminopyridine: Catalytic hydrogenation of the corresponding pyridine derivative is a direct method to obtain the saturated piperidine ring.

Reductive Amination: This versatile method involves the reaction of a 3-piperidone derivative with an amine source to form an imine, which is then reduced in situ.

Rearrangement Reactions: Classical reactions such as the Curtius and Hofmann rearrangements have been employed, although they may lack stereocontrol and use hazardous reagents. rsc.org

Cyclization of Amino Acid Precursors: Enantiomerically pure 3-aminopiperidines can be synthesized from natural α-amino acids like L-glutamic acid or D-ornithine, providing a chiral pool approach. rsc.orgjustia.comresearchgate.net

Biocatalytic Amination: A prominent green approach involves the asymmetric amination of a prochiral N-protected-3-piperidone using immobilized ω-transaminases. This method offers high yields and excellent enantiomeric excess in a single step. beilstein-journals.org

Once the 3-aminopiperidine intermediate is formed, often with a protecting group like tert-butoxycarbonyl (Boc) on one or both nitrogen atoms, the final step is typically a reductive amination with 2-phenylpropanal. This reaction couples the phenylpropyl side chain to the piperidine nitrogen, yielding the target compound.

| Method | Precursor | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Biocatalytic Asymmetric Amination | 1-Boc-3-piperidone | Immobilized ω-transaminases, Isopropylamine | High yield and enantioselectivity, one-step process | beilstein-journals.org |

| Cyclization from Amino Acids | L-Glutamic Acid | NaBH₄, Thionyl Chloride | Uses natural, chiral starting materials | researchgate.net |

| Enzyme Cascade | N-Cbz-L-lysinol | Galactose Oxidase, Imine Reductase | One-pot reaction, high enantiopurity | rsc.orgrsc.org |

| O-Alkylation/Hydrogenation | N-Boc protected 3-aminolactams | 5% Pt/C, H₂ | Mild reaction conditions | researchgate.net |

Stereoselective Synthetic Approaches for Chiral Centers

The compound this compound possesses two stereocenters: one at the C-3 position of the piperidine ring and the other at the C-2 position of the phenylpropyl side chain. Achieving control over the absolute and relative stereochemistry is paramount for developing pharmacologically active agents.

Stereocontrol at the Piperidine Ring: The stereochemistry of the 3-amino group is often established early in the synthesis.

Enzymatic Methods: Biocatalysis is a powerful tool for setting the stereocenter at C-3. The use of ω-transaminases can selectively produce either the (R)- or (S)-enantiomer of N-Boc-3-aminopiperidine from a prochiral ketone precursor with high optical purity. beilstein-journals.orgscispace.com Similarly, multi-enzyme cascades starting from amino alcohols derived from natural amino acids like L-lysine can generate enantiopure products. rsc.org

Chiral Auxiliaries and Catalysts: Asymmetric synthesis can be guided by chiral auxiliaries or transition metal catalysts. nih.gov Catalysts based on rhodium, iridium, and palladium, paired with chiral ligands, are effective for the asymmetric hydrogenation of pyridine and imine precursors. nih.govacs.org Ring-expansion strategies, such as the catalytic asymmetric deprotonation of N-Boc pyrrolidine followed by trapping with an aldehyde, offer another route to chiral piperidines. acs.org

Stereocontrol of the Phenylpropyl Side Chain: The chiral center on the 2-phenylpropyl group is typically introduced through the use of a chiral precursor.

Asymmetric Synthesis of 2-Phenylpropanal: The aldehyde required for the final reductive amination can be prepared using asymmetric methods to ensure high enantiopurity.

Chiral Sulfinyl Imines: A novel approach involves the use of chiral N-(2-phenyl-2-propyl)sulfinyl imines. Asymmetric addition reactions to these imines can produce homoallylic amines with excellent diastereoselectivity, which can then be further transformed. nih.gov

The final coupling of the two chiral fragments—the enantiopure 3-aminopiperidine core and the enantiopure 2-phenylpropyl moiety (as an aldehyde or other electrophile)—yields a specific diastereomer of the final product.

Advanced Synthetic Methodologies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of piperidine derivatives has benefited significantly from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. nih.govresearchgate.netunibo.it

A major goal of green chemistry is to replace toxic and expensive heavy metal catalysts with more abundant, less toxic alternatives.

Iron and Cobalt Catalysis: Non-toxic iron and cobalt catalysts have been successfully used for various transformations in piperidine synthesis, including reductive amination and cyclization reactions. nih.gov For instance, a heterogeneous cobalt catalyst has been shown to be effective for acid-free hydrogenation. nih.gov

Solvent-Free Reactions: Eliminating solvents reduces waste and simplifies purification. Multicomponent reactions, where several starting materials are combined in a single step, are often amenable to solvent-free conditions. mdpi.com Microwave irradiation has also been employed to facilitate solvent-free cyclizations, significantly reducing reaction times and improving yields. researchgate.net

Using water as a solvent is a cornerstone of green chemistry. researchgate.net

Hydrogenation in Water: The hydrogenation of pyridines to piperidines can be performed in water, often with high efficiency. nih.gov For example, a heterogeneous 10% Rh/C catalyst has been used for the complete hydrogenation of pyridines at 80 °C in water. organic-chemistry.org

Prevention of Racemization: In certain stereoselective syntheses, water as a solvent can prevent the racemization of enantioenriched substrates, which is a significant advantage for producing optically pure compounds. nih.gov

| Green Chemistry Principle | Application in Piperidine Synthesis | Example | Reference |

|---|---|---|---|

| Non-Toxic Catalysis | Replacement of precious metals (e.g., Pd, Rh) with earth-abundant metals. | Iron-catalyzed reductive amination of ϖ-amino fatty acids. | nih.gov |

| Solvent-Free Reactions | Multicomponent reactions heated without solvent. | One-pot synthesis of 4-aminopyrido[2,3-d]pyrimidines. | mdpi.com |

| Use of Water as a Solvent | Hydrogenation of pyridine derivatives. | Ruthenium-catalyzed cis-hydrogenation of multi-substituted pyridines in water. | nih.gov |

| Biocatalysis | Enzymatic reactions replace traditional chemical steps. | Asymmetric synthesis of 3-aminopiperidine using transaminases. | beilstein-journals.org |

Synthesis of Related Piperidine Analogs for Structure-Activity Exploration

To understand how the structure of this compound relates to its biological activity, medicinal chemists synthesize a variety of related analogs. researchgate.net These structure-activity relationship (SAR) studies involve systematically modifying different parts of the molecule to optimize properties like potency, selectivity, and metabolic stability. nih.govnih.gov

Key modifications for SAR studies could include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring can probe electronic and steric requirements for receptor binding.

Modification of the Propyl Linker: The length and rigidity of the linker between the phenyl and piperidine rings can be altered. For example, replacing the propyl group with ethyl or butyl chains, or incorporating cyclic structures, can impact the compound's conformation and binding affinity.

Substitution on the Piperidine Ring: Besides the 3-amino group, other substituents can be introduced on the piperidine ring to explore how they affect the molecule's interaction with biological targets. nih.gov

Derivatization of the Amine Groups: The primary amine at the C-3 position and the tertiary amine within the ring can be acylated, alkylated, or otherwise modified to change properties such as hydrogen bonding capacity and lipophilicity. nih.gov

The synthesis of these analogs often employs combinatorial chemistry approaches and parallel synthesis techniques to rapidly generate a library of compounds for biological screening. nih.gov

Advanced Structural Characterization and Conformational Analysis

Computational Chemistry Approaches for 1-(2-Phenylpropyl)piperidin-3-amine

To understand the complex conformational landscape of this compound, researchers employ a variety of computational models. These methods range from computationally efficient molecular mechanics to more rigorous but demanding quantum chemical calculations.

Molecular mechanics (MM) methods offer a rapid approach to explore the vast conformational space of flexible molecules like this compound. Force fields such as the Merck Molecular Force Field (MMFF) and the Tripos force field are parameterized to estimate the potential energy of a molecule based on the positions of its atoms. These methods are particularly useful for initial conformational searches, identifying a broad range of possible low-energy structures.

By systematically rotating single bonds and evaluating the resulting steric and electrostatic interactions, these force fields can predict the relative stabilities of different conformers. This initial screening helps to identify the most likely three-dimensional arrangements of the piperidine (B6355638) ring and its substituents, which can then be subjected to more accurate, higher-level calculations.

For a more accurate description of the electronic structure and energetics of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has emerged as a robust and widely used method for studying molecules of this size. nih.govresearchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in conjunction with various basis sets to optimize molecular geometries and calculate relative energies of different conformers. osti.gov

These calculations provide a more detailed picture of the electron distribution within the molecule, which is crucial for understanding bonding, reactivity, and intermolecular interactions. DFT calculations have been successfully used to study the conformational preferences of similar piperidine derivatives, confirming the existence of multiple stable conformers and providing insights into their relative populations. osti.gov For instance, studies on related 1-phenylpiperidines have shown that DFT methods, particularly B3LYP, can accurately predict the equilibrium between different chair and twist conformations of the piperidine ring. osti.gov

| Computational Method | Key Application for this compound | Typical Information Obtained |

| Molecular Mechanics (MMFF, Tripos) | Initial conformational search and screening of large numbers of potential structures. | Relative steric energies, identification of low-energy conformers for further analysis. |

| Density Functional Theory (DFT) with B3LYP functional | Accurate geometry optimization and calculation of relative energies of key conformers. osti.gov | Optimized bond lengths and angles, electronic energies, dipole moments, and vibrational frequencies. osti.gov |

Conformational Preferences and Dynamics of the Piperidine Ring and Side Chains

The flexibility of this compound arises from the rotation around several key single bonds, defined by their torsional (or dihedral) angles. The piperidine ring itself can adopt several conformations, with the chair form being the most stable for the parent piperidine. However, the presence of bulky substituents can lead to other conformations, such as twist-boat forms, becoming energetically accessible. osti.gov

The conformational landscape of this compound is significantly influenced by its protonation state. The molecule contains two basic nitrogen atoms: the piperidine ring nitrogen and the primary amine nitrogen. Depending on the pH, one or both of these nitrogens can be protonated.

Protonation introduces a positive charge, which alters the electrostatic interactions within the molecule. This can lead to substantial changes in the preferred conformations. For example, the electrostatic repulsion between two protonated nitrogen atoms would favor conformations where these groups are further apart. Computational studies can model these effects by calculating the conformational energies of the neutral, monoprotonated, and diprotonated species, providing insights into how the molecule's shape changes in different chemical environments.

Intramolecular interactions, particularly hydrogen bonding, can play a crucial role in stabilizing specific conformations of this compound. A potential intramolecular hydrogen bond can form between the hydrogen atom of the 3-amino group and the nitrogen atom of the piperidine ring, or vice versa if the piperidine nitrogen is protonated.

Chirality and Stereochemical Considerations in Conformational Space

The structure of this compound possesses two distinct chiral centers, which gives rise to multiple stereoisomers. The first chiral center is located at the C3 position of the piperidine ring, and the second is at the C2 position of the 2-phenylpropyl group. The presence of two stereocenters means that the compound can exist as four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers are organized into two pairs of enantiomers and two pairs of diastereomers.

The piperidine ring itself adopts a chair conformation, which is the most stable arrangement. In this conformation, substituents at each carbon atom can be in either an axial or an equatorial position. For the 3-amino group on the piperidine ring, this results in two possible orientations. The conformational space of the molecule is further complicated by the rotational freedom around the single bond connecting the phenylpropyl group to the piperidine nitrogen.

| Stereoisomer | Configuration at C3 (Piperidine) | Configuration at C2 (Phenylpropyl) |

| Isomer 1 | R | R |

| Isomer 2 | S | S |

| Isomer 3 | R | S |

| Isomer 4 | S | R |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

In the absence of experimental spectroscopic data for this compound, theoretical calculations provide a powerful tool for predicting its nuclear magnetic resonance (NMR) parameters. Density Functional Theory (DFT) has emerged as a highly accurate method for the prediction of NMR chemical shifts for organic molecules.

The process of predicting the ¹H and ¹³C NMR spectra for this compound would involve several computational steps. First, the geometry of the different stereoisomers and their significant conformers would be optimized. This is crucial as the calculated NMR chemical shifts are highly dependent on the molecular geometry. For each stable conformer, the magnetic shielding constants would then be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method.

By performing a Boltzmann averaging of the shielding constants of the different conformers, a predicted NMR spectrum that accounts for the conformational flexibility of the molecule can be generated. The accuracy of these predictions can be enhanced by selecting appropriate functionals and basis sets for the DFT calculations. For instance, studies on similar molecules have shown that functionals like B97D and TPSSTPSS can provide highly accurate results. The choice of solvent can also be incorporated into these calculations to better simulate experimental conditions.

The predicted NMR chemical shifts would be unique for each stereoisomer, aiding in their structural elucidation if they were to be synthesized and isolated. For example, the chemical shifts of the protons and carbons in the vicinity of the chiral centers would be particularly sensitive to the stereochemistry.

| Computational Method | Application in NMR Prediction |

| Density Functional Theory (DFT) | Calculation of electronic structure and magnetic properties. |

| Geometry Optimization | Determination of the lowest energy conformations of the molecule. |

| Gauge-Including Atomic Orbital (GIAO) | Calculation of NMR shielding tensors. |

| Boltzmann Averaging | Weighting the contributions of different conformers to the final predicted spectrum. |

Structure Activity Relationship Sar Investigations

Methodological Frameworks for SAR Studies on Piperidine (B6355638) Derivatives

Methodologies frequently used include:

Systematic Analog Synthesis: Novel analogs are designed and synthesized to probe the effects of various structural modifications. nih.govrsc.org This can involve techniques like the Ugi reaction, ring-opening of aziridines, or the cyclization of diamine derivatives to create the core piperidine structure. evitachem.com For instance, the synthesis of N-substituted piperidine derivatives is a common strategy to explore how modifications at the nitrogen atom influence activity. researchgate.net

High-Throughput Screening (HTS): Large libraries of compounds are rapidly tested to identify initial "hits" with desired biological activity. nih.govrsc.org These hits then serve as the starting point for more focused SAR studies.

Computational Modeling and 3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore modeling are used to build predictive models. nih.gov These models help to rationalize observed SAR data and guide the design of new, more potent analogs by identifying key structural features required for activity, such as hydrogen bond donors/acceptors and hydrophobic regions.

Biological Assays: A range of in vitro assays are used to determine the biological activity of the synthesized compounds. For example, receptor binding assays are used to measure the affinity of a compound for its target, while enzyme inhibition assays quantify its ability to block the function of a specific enzyme. nih.govnih.gov

These integrated approaches allow researchers to build a comprehensive understanding of how molecular structure translates to biological function, facilitating the rational design of improved therapeutic agents. nih.gov

Impact of Substitutions on the Piperidine Ring System

Modifications to the piperidine ring itself, including the position of functional groups and substitutions on the ring's nitrogen atom, are critical determinants of a compound's pharmacological profile.

Positional Isomerism of the Amine Functionality (e.g., piperidin-3-amine (B1201142) vs. piperidin-4-amine)

The location of the amine group on the piperidine ring significantly influences biological activity. The comparison between piperidin-3-amine and piperidin-4-amine isomers reveals that this seemingly minor structural change can lead to substantial differences in receptor affinity and selectivity.

Modifications at the Piperidine Nitrogen (N1)

The nitrogen atom of the piperidine ring (N1) is a common site for chemical modification to tune a molecule's properties. The nature of the substituent at N1 can profoundly impact affinity, selectivity, and pharmacokinetic parameters.

In a study of σ1 receptor ligands, replacing the central cyclohexane (B81311) ring of a lead compound with a piperidine ring led to a significant drop in affinity. However, introducing a small methyl group onto the piperidine nitrogen (N1) restored high affinity, demonstrating the sensitivity of the receptor to the N1 substituent. nih.gov This highlights that even minor changes at this position can have a large effect.

Conversely, increasing the steric bulk of the N-substituent can sometimes be detrimental. In enantioselective cyclopropanation reactions, the stereoselectivity and turnover number of the reaction decreased as the steric bulk of the N-substituent on the piperidine ring increased. acs.org

The electronic properties of the N1-substituent also play a role. Attaching electron-donating or conjugated substituents to the piperidine ring has been shown to increase the rate of certain catalytic reactions. rsc.org These findings illustrate that the N1 position is a key handle for modulating the electronic and steric profile of the entire molecule, thereby influencing its biological activity.

Role of the 2-Phenylpropyl Moiety in Modulating Activity

The 1-(2-phenylpropyl) group attached to the piperidine nitrogen is a significant structural feature that contributes to the molecule's interaction with biological targets through its size, shape, and electronic nature.

Alkyl Chain Length and Branching

The length and branching of the alkyl chain connecting the phenyl ring to the piperidine nitrogen are critical for optimal activity. SAR studies on various classes of piperidine-based compounds consistently show that there is often an optimal chain length for receptor binding.

For instance, research on analogs of the cannabinoid CB1 receptor antagonist SR141716 involved modifying the aminopiperidine region by substituting alkyl hydrazines of varying lengths and branching. nih.gov The results indicated that increasing the length and bulk of the substituent was generally associated with increased receptor affinity and efficacy, but only up to a certain point. nih.gov A quantitative SAR model suggested that ligands exceeding a certain length (3 Å in that specific model) would have reduced potency. nih.gov

Similarly, in a series of MAO inhibitors, the optimal length of the linker between a ring system and the piperidine nitrogen was found to be between two and five carbons. nih.gov This suggests that the alkyl chain, in this case, a propyl chain, positions the phenyl ring in a specific region of the binding pocket to maximize favorable interactions. The branching, as seen with the methyl group in the 2-position of the propyl chain, adds steric bulk and can influence the molecule's conformation, potentially leading to enhanced or diminished activity depending on the specific target.

Substituent Effects on the Phenyl Ring (Electronic and Steric)

Electronic Effects: Electron-donating groups (like -OH, -OR, -NH2) can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions or cation-π interactions with the receptor. libretexts.org Conversely, electron-withdrawing groups (like -NO2, -CN, -CHO) decrease the ring's electron density. libretexts.orglibretexts.org In some cases, electron-withdrawing groups like fluorine have been shown to enhance inhibitory properties. nih.gov The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the change in electron distribution across the ring. libretexts.orguomustansiriyah.edu.iq

Steric Effects: The size and shape of substituents on the phenyl ring can influence how the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding. However, in some cases, a larger group might be able to access an additional hydrophobic pocket, thereby increasing affinity. For example, a study on TEMPO-type nitroxides showed that the position of a phenyl group influenced steric hindrance and redox properties. rsc.org

The following table summarizes the general effects of different substituent types on an aromatic ring:

| Substituent Type | Electronic Effect | General Impact on Reactivity (Electrophilic Substitution) | Examples |

| Activating Groups | Electron-donating (by resonance or induction) | Increase reactivity | -NH2, -OH, -OR, -Alkyl |

| Deactivating Groups | Electron-withdrawing (by resonance or induction) | Decrease reactivity | -NO2, -CN, -CHO, -CO2H |

| Halogens | Electron-withdrawing (induction) but electron-donating (resonance) | Deactivating overall | -F, -Cl, -Br, -I |

Contribution of the Amine Functionality (C3-Amine)

The amine group at the C3 position of the piperidine ring is a key structural feature of 1-(2-Phenylpropyl)piperidin-3-amine. Its basicity, potential for hydrogen bonding, and role as a point of attachment for further substitutions are critical to its interaction with biological targets. The spatial orientation of this amine group, whether axial or equatorial, can also significantly influence binding affinity and efficacy. In studies of related 3-aminopiperidine-based compounds, the stereochemistry at the C3 position has been shown to be a determining factor for biological activity.

Basic Character and Protonation Effects

The basicity of the C3-amine is a pivotal characteristic, as it is typically protonated at physiological pH. This positive charge is often essential for forming strong ionic interactions with anionic residues, such as aspartic acid, in the binding pockets of target proteins, particularly G protein-coupled receptors (GPCRs). The pKa of the C3-aminopiperidine moiety is influenced by the electronic environment within the molecule.

The hybridization of the nitrogen atom plays a significant role in its basicity. In this compound, the C3-amine nitrogen is sp3 hybridized, which is more basic than sp2 or sp hybridized nitrogens found in other molecules. mdpi.com This increased basicity is due to the greater availability of the lone pair of electrons for protonation.

Factors that can alter the basicity of the C3-amine, and consequently the biological activity, include:

Inductive Effects: Electron-donating groups near the amine can increase its basicity, while electron-withdrawing groups will decrease it. mdpi.comnih.gov

Steric Hindrance: Bulky substituents near the amine can impede its ability to interact with a proton or a binding site, thereby reducing its effective basicity and functional activity.

The protonated state of the C3-amine allows for the formation of a crucial salt bridge with a highly conserved aspartate residue (Asp 3.32) in the third transmembrane domain of many aminergic GPCRs. This interaction is a common feature for many ligands of these receptors and is often a primary anchor for ligand binding.

Pharmacophore Modeling and Ligand-Receptor Interaction Hypotheses

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For ligands targeting aminergic GPCRs, a common pharmacophore model includes a protonatable amine, an aromatic ring, and often a hydrophobic group, all with specific spatial relationships to one another.

In the context of this compound, a plausible pharmacophore hypothesis would include:

A positive ionizable feature: The C3-amine, which is protonated at physiological pH.

An aromatic feature: The phenyl ring of the 2-phenylpropyl group.

A hydrophobic feature: The propyl chain and the piperidine ring itself.

Ligand-receptor interaction hypotheses for this compound, based on its structural similarity to other GPCR ligands, suggest a binding mode where:

The protonated C3-amine forms an ionic bond with the conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptor. This is a well-established interaction for a vast number of aminergic GPCR ligands.

The phenyl ring engages in π-π stacking or hydrophobic interactions with aromatic residues, such as phenylalanine or tyrosine, in other transmembrane domains (e.g., TM5, TM6, or TM7).

The stereochemistry of the chiral centers, both at the C3 of the piperidine ring and at the C2 of the phenylpropyl group, would be expected to play a significant role in the precise orientation of these pharmacophoric features within the receptor's binding site, ultimately influencing both affinity and efficacy.

| Feature | Putative Interacting Residue(s) | Type of Interaction |

| Protonated C3-Amine | Aspartic Acid (e.g., Asp 3.32 in TM3) | Ionic Bond / Salt Bridge |

| Phenyl Ring | Aromatic residues (e.g., Phe, Tyr, Trp in TM5, TM6) | π-π Stacking / Hydrophobic |

| Piperidine Ring & Propyl Linker | Aliphatic/Aromatic residues in binding pocket | Hydrophobic |

This table summarizes the hypothetical key interactions between this compound and a target GPCR, based on common pharmacophore models for aminergic ligands.

In Vitro Receptor Binding and Pharmacological Characterization

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the target receptor is used. The test compound, in this case, 1-(2-Phenylpropyl)piperidin-3-amine, is introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

While the precise Ki values for this compound are not extensively detailed in publicly available literature, the general methodology allows for a quantitative comparison of its binding profile across different receptors.

Selectivity Profiling against Related Receptors and Transporters

The selectivity profile of a compound is crucial for understanding its potential pharmacological effects. It describes the compound's relative affinity for different receptors and transporters. The following subsections outline the known interactions of piperidine (B6355638) derivatives, which can provide an inferential context for this compound, with key monoamine transporters and other receptor systems.

Dopamine (B1211576) Transporter (DAT)

The dopamine transporter is a primary target for many psychoactive compounds. Research on N-benzylpiperidine analogues has identified compounds with high affinity for DAT. For instance, certain analogues demonstrate up to 500-fold selectivity for DAT over the serotonin (B10506) transporter (SERT). The binding affinity at DAT is influenced by the chemical structure of the piperidine derivative.

Serotonin Transporter (SERT)

The serotonin transporter is another critical target in neuropharmacology. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown that these compounds can exhibit high affinity for SERT, with Ki values ranging from 2 to 400 nM. The affinity for SERT is a key characteristic of many antidepressant medications. The introduction of a benzyl (B1604629) group to the piperidine ring can influence the interaction with the central binding site of the human SERT (h-SERT).

Norepinephrine (B1679862) Transporter (NET)

The norepinephrine transporter plays a significant role in regulating norepinephrine levels in the synapse. Piperidine-based compounds have been investigated as NET inhibitors. For example, a series of 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones, which share structural similarities with piperidine derivatives, have shown potent blocking of the human norepinephrine transporter (hNET) with IC50 values in the low nanomolar range and excellent selectivity over hSERT and hDAT.

Histamine (B1213489) Receptors (H1, H3)

The histamine H3 receptor is primarily expressed in the central nervous system and is a target for various neurological conditions. Dual-acting ligands that target both histamine H3 and sigma-1 receptors have been developed from piperidine-based scaffolds. These compounds can show high affinity for the human H3 receptor, with Ki values often below 100 nM. The affinity for histamine receptors adds another dimension to the pharmacological characterization of piperidine derivatives.

Interactive Data Table: Receptor Binding Affinity of Related Piperidine Derivatives

| Compound Class | Target | Affinity (Ki/IC50) | Selectivity |

| N-benzylpiperidine analogues | DAT | High | Up to 500-fold over SERT |

| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 nM | Weak affinity for 5-HT1A and α2-adrenoceptors |

| 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones | NET | Low nM | >500-fold over hSERT and hDAT |

| Piperidine-based ligands | σ1, σ2 | Significant | Varies by compound |

| Piperidine-based ligands | H3 | < 100 nM | Varies by compound |

Mechanistic Studies of Ligand-Target Interactions

Elucidating the precise molecular mechanisms through which a compound exerts its pharmacological effects is a cornerstone of drug discovery and development. Such studies typically involve a battery of in vitro assays to characterize the interaction of the ligand with its biological targets. For this compound, specific data on these interactions are not currently available.

Inhibition of Neurotransmitter Reuptake

The potential for this compound to inhibit the reuptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine has not been reported in scientific literature. Standard experimental approaches to determine such activity would involve radioligand binding assays or functional uptake assays using synaptosomes or cultured cells expressing the respective monoamine transporters. Without such studies, the inhibitory potency (IC₅₀ or Kᵢ values) of this compound at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) remains unknown.

Receptor Agonism/Antagonism

The functional activity of this compound at various G-protein coupled receptors (GPCRs), ion channels, and other relevant biological targets has not been characterized in publicly accessible studies. Determining whether a compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator at specific receptors is critical to understanding its pharmacological profile. This is typically assessed through functional assays, such as second messenger accumulation assays (e.g., cAMP or calcium flux) or receptor-ligand binding competition studies. In the absence of such data for this compound, its potential to modulate the activity of any specific receptor system cannot be confirmed.

In Vitro Metabolism and Biotransformation Studies

Metabolic Stability Assays Using Subcellular Fractions (e.g., Liver Microsomes)

Metabolic stability, a measure of a compound's susceptibility to metabolism, is frequently assessed in vitro using liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The general approach involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH and quantifying the decrease in the parent compound's concentration over time. This allows for the determination of key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint).

For instance, studies on various piperidine (B6355638) derivatives have demonstrated a wide range of metabolic stabilities. Compounds with hydrophobic substituents often exhibit poor metabolic profiles. For example, a piperidine derivative with a hydrophobic cycloalkyl group showed a half-life of only 2.4 minutes in liver microsomes nih.gov. In contrast, the introduction of an aromatic moiety significantly improved microsomal stability, with a carboxylic acid derivative of a piperidine scaffold showing a half-life of 220 minutes nih.gov.

Table 1: Metabolic Stability of Selected Piperidine Derivatives in Liver Microsomes

| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |

|---|---|---|---|

| Piperidine Derivative with Cycloalkyl Group | Not Specified | 2.4 | High |

| Piperidine Derivative with Aromatic Moiety | Not Specified | 220 | Low |

| Unsubstituted Piperidine Analog (18) | Mouse | 6 | High |

| 4-Fluoro Piperidine Analog (20) | Mouse | > 30 | Low |

| Piperidine Analog (33) | Not Specified | NA | NA |

| Piperazine Analog (34) | Not Specified | NA | Significantly Lower than 33 |

Species-Specific Differences in Metabolism (e.g., rat, mouse, human liver microsomes for comparative research)

Significant interspecies differences in drug metabolism are well-documented and can impact the extrapolation of preclinical data to humans. These differences arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes across species nih.govrug.nlsemanticscholar.org. Therefore, comparative studies using liver microsomes from different species, such as rats, mice, and humans, are crucial.

For example, the metabolism of phencyclidine, a compound containing a piperidine ring, showed that liver preparations from rats and rabbits were much more active in metabolizing the compound compared to those from cats or monkeys nih.gov. In another study, a piperidine-derived compound was found to be more stable in human liver microsomes (t½ > 240 min) compared to rat liver microsomes (t½ > 60 min) nih.gov. Conversely, some compounds may exhibit greater metabolic stability in rat liver microsomes frontiersin.org. These species-specific differences in metabolic rates and pathways underscore the importance of using human-derived in vitro systems early in the drug discovery process.

Table 2: Species-Specific Metabolic Stability of a Deuterated Piperidine Derivative

| Species | t½ (min) |

|---|---|

| Human | > 240 |

| Rat | > 60 |

Data adapted from a study on deuterated piperidine analogs nih.gov.

Metabolite Identification and Structural Elucidation of Biotransformation Products

The biotransformation of piperidine-containing compounds can lead to a variety of metabolites. Common metabolic pathways include:

N-dealkylation: This is a predominant metabolic pathway for many 4-aminopiperidine drugs, where the substituent on the piperidine nitrogen is removed nih.govacs.org. For 1-(2-Phenylpropyl)piperidin-3-amine, this would involve the removal of the 2-phenylpropyl group.

Hydroxylation: Oxidation of the piperidine ring at various positions is another common biotransformation. For instance, the metabolism of phencyclidine primarily involves mono- and dihydroxylation of the piperidine ring nih.govannualreviews.org.

Ring Opening and Contraction: More complex biotransformations can include the opening of the piperidine ring or its contraction to a pyrrolidine ring rsc.orgnih.gov.

N-oxidation: The nitrogen atom of the piperidine ring can also be oxidized nih.govacs.org.

The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Identification of Enzymes Involved in Metabolism (e.g., Cytochrome P450 Isoforms)

The oxidative metabolism of most drugs, including those with a piperidine moiety, is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes nih.gov. Several CYP isoforms are commonly implicated in the metabolism of piperidine derivatives.

Studies on a variety of 4-aminopiperidine drugs have shown that CYP3A4 is a major isoform responsible for their N-dealkylation nih.govacs.org. In some cases, CYP2D6 also plays a significant role in the metabolism of piperidine-containing compounds nih.gov. The specific CYP isoforms involved in the metabolism of a particular compound can be identified through in vitro experiments using recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in incubations with human liver microsomes.

Strategies for Improving Metabolic Stability of Piperidine Derivatives

Given that metabolic instability can lead to poor pharmacokinetic properties, various strategies are employed to improve the metabolic stability of piperidine derivatives:

Reduction of Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism. Reducing a molecule's lipophilicity can decrease its affinity for metabolizing enzymes and thereby improve its stability researchgate.net.

Blocking Sites of Metabolism:

Fluorination: Introducing fluorine atoms at metabolically labile positions can block oxidation. For example, a 4-fluoro analogue of a piperidine compound showed significantly improved metabolic stability acs.org.

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at sites of metabolism can slow down the rate of metabolic reactions due to the kinetic isotope effect. This strategy has been shown to significantly improve the metabolic stability of piperidine derivatives in both human and rat liver microsomes nih.gov.

Introduction of Polar Groups: Adding polar functional groups, such as a carboxyl group, can increase the polarity of a molecule and reduce its susceptibility to metabolism acs.org.

Bioisosteric Replacement: Replacing the piperidine ring with a more metabolically stable bioisostere is a common strategy.

Morpholine: Replacing a piperidine ring with a morpholine ring can improve metabolic stability and solubility pressbooks.pub.

Piperazine: Introducing a second nitrogen atom to form a piperazine ring can block a potential site of metabolism and has been shown to be an effective strategy acs.org.

Bicyclic Analogs: The use of bicyclic bioisosteres, such as 1-azaspiro[3.3]heptanes, has also been explored to improve metabolic stability researchgate.net.

Structural Modification to Hinder Enzyme Binding: Introducing steric hindrance or electron-withdrawing groups near vulnerable metabolic sites can prevent the compound from binding effectively to the active site of metabolizing enzymes researchgate.net. The incorporation of an oxetane ring is another strategy to direct metabolism away from CYP450 pathways scirp.org.

Analytical Methodologies for Chemical Analysis in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1-(2-Phenylpropyl)piperidin-3-amine from impurities and quantifying its presence. The choice of technique often depends on the sample matrix and the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For amines like this compound, direct analysis by GC can sometimes be challenging due to their polarity, which may cause peak tailing and adsorption onto the column. researchgate.net To overcome these issues, derivatization is often employed to reduce polarity and improve chromatographic properties. researchgate.net

A typical GC-MS method would involve dissolving the analyte in a suitable organic solvent. The GC is equipped with a capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase, which is common for the analysis of a wide range of compounds. researchgate.net The mass spectrometer serves as the detector, providing both quantitative data and structural information based on the fragmentation pattern of the molecule.

Table 1: Illustrative GC/MS Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m x 0.53 mm x 5.0 µm) researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Injection Mode | Direct injection researchgate.net |

| Oven Program | Initial temp. 200°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 11 min researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |

| Sample Prep | Dissolution in an appropriate solvent; derivatization may be required researchgate.net |

This technique is highly sensitive and selective, making it suitable for identifying and quantifying trace amounts of the compound. cmbr-journal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for analyzing compounds that are not suitable for GC, including those that are non-volatile or thermally labile. Given that this compound is a phenethylamine (B48288) derivative, LC-MS methods developed for similar compounds are applicable. nih.gov These methods typically use a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile. nih.govrug.nl

The mass spectrometer detector allows for highly selective and sensitive quantification. A multi-residue analytical method developed for illicit phenethylamines in amniotic fluid, for instance, utilized solid-phase extraction for sample clean-up followed by LC-MS/MS for quantification. nih.gov This highlights the capability of LC-MS to handle complex biological matrices. nih.gov Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention. rug.nl

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For a chiral molecule like this compound, chiral HPLC methods are necessary to separate and quantify its enantiomers. A significant challenge in the HPLC analysis of related compounds like 3-aminopiperidine is the lack of a strong chromophore, which is necessary for UV detection. nih.gov

To address this, a common strategy is pre-column derivatization with a reagent that introduces a chromophore into the analyte molecule, such as para-toluenesulfonyl chloride (PTSC). researchgate.netnih.gov This allows for sensitive UV detection. nih.gov For the separation of enantiomers, chiral stationary phases (CSPs) are used. Polysaccharide-based columns, such as Chiralpak AD-H, have proven effective for separating the derivatized enantiomers of aminopiperidines. researchgate.netnih.gov

The mobile phase in such separations often consists of a polar organic solvent like ethanol (B145695) with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. nih.gov The method's validation according to International Conference on Harmonisation (ICH) guidelines ensures its accuracy, precision, and robustness for quality control purposes. nih.gov

Table 2: Example Chiral HPLC Method for Aminopiperidine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | para-Toluene sulfonyl chloride (PTSC) | nih.gov |

| Column | Chiralpak AD-H | nih.gov |

| Mobile Phase | 0.1% Diethylamine in Ethanol | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detector | UV at 228 nm | nih.gov |

| Resolution | > 4.0 between enantiomers | nih.gov |

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The protons on the piperidine (B6355638) ring and the propyl chain would appear more upfield. The methine proton (CH) adjacent to the phenyl group and the methine proton at the 3-position of the piperidine ring would produce characteristic multiplets. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Adding deuterium (B1214612) oxide (D₂O) would cause the NH₂ signal to disappear, confirming its identity. docbrown.info

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom. The aromatic carbons would have shifts in the range of δ 125-145 ppm. The carbons of the piperidine ring and the propyl sidechain would appear at higher field strengths. The chemical shifts provide a map of the carbon skeleton of the molecule.

Advanced 2D NMR techniques, such as HMQC and HMBC, can be used to correlate proton and carbon signals, providing unambiguous structural assignments. nih.gov

Table 3: Predicted NMR and IR Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic protons (C₆H₅) | ~ 7.2 - 7.4 ppm |

| Piperidine & Propyl protons | ~ 1.0 - 3.5 ppm | |

| Amine protons (NH₂) | Variable, broad singlet | |

| ¹³C NMR | Aromatic carbons | ~ 125 - 145 ppm |

| Aliphatic carbons | ~ 20 - 70 ppm | |

| IR | N-H stretch (amine) | ~ 3300 - 3500 cm⁻¹ (two bands for primary amine) |

| C-H stretch (aromatic) | ~ 3000 - 3100 cm⁻¹ | |

| C-H stretch (aliphatic) | ~ 2850 - 2960 cm⁻¹ | |

| C=C stretch (aromatic) | ~ 1450 - 1600 cm⁻¹ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. The primary amine (-NH₂) group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and propyl chain would be observed just below 3000 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region, and the C-N stretching vibration would appear in the fingerprint region between 1000 and 1250 cm⁻¹.

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of "this compound," both standard MS and Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed to obtain crucial structural information.

ESI-MS is a soft ionization technique particularly well-suited for polar and thermally labile molecules like "this compound." In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For "this compound," ESI-MS in positive ion mode would typically result in the observation of the protonated molecule, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide insights into the different structural motifs of the molecule.

Predicted Mass Spectral Data for 1-phenylpiperidin-3-amine (B1280275)

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 177.13863 |

| [M+Na]⁺ | 199.12057 |

| [M-H]⁻ | 175.12407 |

| [M+NH₄]⁺ | 194.16517 |

| [M+K]⁺ | 215.09451 |

| [M+H-H₂O]⁺ | 159.12861 |

| [M+HCOO]⁻ | 221.12955 |

| [M+CH₃COO]⁻ | 235.14520 |

This table is based on predicted data for 1-phenylpiperidin-3-amine and is provided for illustrative purposes. uni.lu

The fragmentation pattern in an MS/MS experiment would likely involve the cleavage of the bond between the piperidine ring and the 2-phenylpropyl group, as well as fragmentation within the piperidine ring itself. Analysis of these fragmentation pathways is essential for the unambiguous identification of the compound.

Sample Preparation and Isolation Techniques for Analytical Characterization

The effective analytical characterization of "this compound" relies on appropriate sample preparation and isolation techniques to ensure the purity of the analyte and remove interfering substances from the matrix. The choice of method depends on the nature of the sample matrix (e.g., reaction mixture, biological fluid) and the subsequent analytical technique to be employed.

For the isolation and purification of piperidine derivatives from a reaction mixture, a common procedure involves several steps. google.comgoogleapis.com Initially, the reaction mixture may be neutralized or made basic, for instance by adding a sodium hydroxide (B78521) solution. google.comgoogleapis.com This step is often crucial for converting any salt form of the amine into its free base, which is more soluble in organic solvents.

Following basification, liquid-liquid extraction is a widely used technique. google.comgoogleapis.com An organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane, is added to the aqueous mixture. google.comnih.gov The target compound, being more soluble in the organic phase, will partition into the organic layer, leaving water-soluble impurities behind. This extraction process may be repeated several times to maximize the recovery of the compound. google.com The combined organic extracts are then typically washed with a saturated brine solution to remove residual water and water-soluble impurities. google.com

After extraction, the organic solvent is removed, often by evaporation under reduced pressure, to yield the crude product. google.comgoogleapis.com Further purification is often necessary and can be achieved through techniques such as distillation, recrystallization, or column chromatography. google.comgoogleapis.com Column chromatography, using a stationary phase like silica (B1680970) gel and an appropriate mobile phase, is a powerful method for separating the target compound from byproducts and unreacted starting materials based on differences in their polarity and affinity for the stationary phase. nih.gov The purity of the isolated fractions can then be assessed using techniques like Thin Layer Chromatography (TLC). researchgate.net

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Analogues with Improved Biological Profiles

The core structure of 1-(2-phenylpropyl)piperidin-3-amine offers a versatile platform for the design and synthesis of new analogues with potentially improved biological properties. Researchers are actively exploring modifications to various parts of the molecule to enhance efficacy, selectivity, and pharmacokinetic profiles.

A significant area of focus is the modification of the piperidine (B6355638) ring, a common motif in many pharmaceuticals. mdpi.comnih.gov The introduction of different substituents on the piperidine nitrogen or at other positions on the ring can dramatically influence the compound's interaction with biological targets. For instance, the synthesis of N-substituted piperidones and their subsequent reduction to piperidines allows for the introduction of a wide array of functional groups. nih.gov This approach has been used to create libraries of compounds for screening against various biological targets.

Furthermore, the stereochemistry of the piperidine ring and its substituents is a critical factor in determining biological activity. The development of stereoselective synthesis methods is crucial for producing enantiomerically pure compounds, which often exhibit different pharmacological profiles. nih.gov Techniques such as asymmetric intramolecular aza-Michael reactions and metal-catalyzed cyclizations are being employed to achieve high levels of stereocontrol. mdpi.comnih.gov

The phenylpropyl side chain also presents opportunities for modification. Altering the substitution pattern on the phenyl ring or changing the length and branching of the propyl chain can modulate the compound's lipophilicity and its fit within a receptor's binding pocket. For example, the synthesis of fentanyl analogues has demonstrated that modifications to the N-acyl group and the piperidine ring can lead to significant changes in analgesic potency. nih.gov

The following table summarizes some of the synthetic strategies being explored for generating novel piperidine derivatives:

| Synthetic Strategy | Description | Key Advantages |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor through various methods like reductive amination or radical cyclization. mdpi.comnih.gov | Allows for the construction of highly substituted and stereochemically complex piperidines. |

| [5+1] Annulation | A two-component intermolecular reaction, often involving reductive amination, to form the piperidine ring. mdpi.comnih.gov | Efficient method for creating the piperidine core from readily available starting materials. |

| Modification of Existing Scaffolds | Chemical transformation of pre-existing piperidine-containing molecules to introduce new functional groups. | Enables rapid diversification of a lead compound to explore structure-activity relationships. |

| Multi-component Reactions | Condensation of three or more starting materials in a single step to generate complex piperidine structures. ajchem-a.com | Offers a highly efficient and atom-economical approach to library synthesis. |

The ultimate goal of these synthetic efforts is to identify new analogues of this compound with superior therapeutic potential, whether it be for pain management, neurological disorders, or other indications.

Advancements in Green and Sustainable Synthetic Methodologies for Piperidine Amines

The pharmaceutical industry is increasingly recognizing the importance of environmentally friendly and sustainable manufacturing processes. This has led to a growing interest in the development of "green" synthetic methodologies for producing piperidine amines and other heterocyclic compounds.

Traditional methods for synthesizing piperidines often involve the use of hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. nih.gov Green chemistry approaches aim to mitigate these issues by focusing on several key principles, including:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Reagents: Replacing toxic and volatile organic solvents with more environmentally benign alternatives, such as water or deep eutectic solvents (DES). researchgate.netasianpubs.org

Catalysis: Employing catalytic methods, including biocatalysis and metal catalysis, to improve reaction efficiency and reduce waste. nih.govnews-medical.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to minimize energy consumption.

Recent research has demonstrated the successful application of these principles to the synthesis of piperidine derivatives. For example, the use of deep eutectic solvents, which are biodegradable and have low toxicity, has been shown to be an effective medium for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org Additionally, catalyst-free and solvent-free methods are being developed for the synthesis of thiophene-based Schiff bases containing piperidine rings. acgpubs.org

A notable advancement is the development of a two-step modular approach that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net This method avoids the need for protecting groups and expensive precious metal catalysts, making the process more efficient and sustainable. news-medical.net

The following table highlights some of the green chemistry approaches being applied to piperidine synthesis:

| Green Chemistry Approach | Description | Example Application |

| Deep Eutectic Solvents (DES) | Using a mixture of a hydrogen bond donor and acceptor as a solvent, offering a greener alternative to traditional organic solvents. researchgate.netasianpubs.org | Synthesis of 2,6-diarylpiperidin-4-ones using a glucose-choline chloride DES. researchgate.net |

| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without the need for a catalyst, reducing waste and cost. acgpubs.org | Synthesis of thiophene-based Schiff bases containing piperidine rings without any added catalyst or solvent. acgpubs.org |

| Biocatalysis | Utilizing enzymes to perform selective chemical transformations, often under mild conditions. news-medical.net | Biocatalytic carbon-hydrogen oxidation to introduce hydroxyl groups onto piperidine molecules. news-medical.net |

| Flow Chemistry | Performing reactions in a continuous flow system, which can improve safety, efficiency, and scalability. | Continuous flow synthesis of enantioenriched α-substituted piperidines. organic-chemistry.org |

The continued development and adoption of these green and sustainable methodologies will be crucial for the environmentally responsible production of this compound and its analogues in the future.

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational modeling and experimental research is revolutionizing the field of drug discovery. In the context of this compound and its derivatives, in silico methods are playing an increasingly important role in guiding the design and synthesis of new compounds, as well as in understanding their biological activities.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being used to:

Predict Biological Activity: QSAR models can be developed to correlate the structural features of piperidine derivatives with their biological activities, such as their inhibitory concentrations (IC50) against specific targets. tandfonline.comnih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized.

Identify Potential Drug Targets: Molecular docking studies can be used to screen libraries of compounds against known protein structures to identify potential binding partners. researchgate.netnih.gov This can help in identifying novel receptor targets for this compound and its derivatives.

Understand Drug-Receptor Interactions: Molecular dynamics simulations can provide insights into the dynamic behavior of a ligand bound to its receptor, helping to elucidate the key interactions that are responsible for its biological activity. researchgate.net This information can be used to design new analogues with improved binding affinity and selectivity.

Predict ADMET Properties: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net This can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

For example, a study on piperidine-derived compounds used a group-based QSAR model to design novel inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net The designed molecules were then evaluated using molecular docking and molecular dynamics simulations to predict their binding affinity and stability. researchgate.net In another study, virtual screening of a library of piperidine-based small molecules was performed to identify potential inhibitors of an enzyme crucial for viral replication. researchgate.net

The integration of these computational approaches with experimental validation allows for a more rational and efficient drug discovery process. It enables researchers to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Exploration of Novel Receptor Targets for this compound and its Derivatives

While the initial interest in this compound and related compounds may have been focused on a specific receptor or biological pathway, there is a growing recognition that these molecules may interact with multiple targets, a concept known as polypharmacology. Exploring these off-target interactions can lead to the discovery of new therapeutic applications for existing compounds and guide the design of new drugs with novel mechanisms of action.

Several receptor families are of particular interest for piperidine derivatives, including:

Sigma Receptors (σ1 and σ2): These receptors are involved in a variety of cellular functions and have been implicated in neurological disorders, pain, and cancer. nih.govnih.gov Several piperidine-based compounds have been identified as potent sigma receptor ligands. nih.govnih.gov

Opioid Receptors (μ, δ, κ): The piperidine scaffold is a key structural feature of many opioid analgesics, including fentanyl and its analogues. nih.govtandfonline.com Research is ongoing to develop new piperidine derivatives with improved analgesic efficacy and reduced side effects. tandfonline.com

Chemokine Receptors (e.g., CCR2): These receptors play a role in inflammation and have been identified as potential targets for the treatment of inflammatory diseases. nih.gov Phenyl piperidine derivatives have been reported as potent CCR2 antagonists. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1): This receptor is a promising target for the treatment of psychotic disorders. mdpi.com A 4-(2-aminoethyl)piperidine derivative has been identified as a TAAR1 agonist. mdpi.com

NLRP3 Inflammasome: This protein complex is involved in the inflammatory response and has been implicated in a variety of diseases. A 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivative has been identified as a novel NLRP3 inhibitor. mdpi.com

ORL1 (NOP) Receptor: This receptor is involved in pain modulation, and 3-phenoxypropyl piperidine analogues have been identified as novel ORL1 receptor agonists. nih.gov

The exploration of these and other potential receptor targets for this compound and its derivatives is being facilitated by a combination of computational screening, radioligand binding assays, and functional assays. The identification of new biological targets will open up new avenues for the therapeutic application of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-(2-Phenylpropyl)piperidin-3-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-phenylpropyl halides with piperidin-3-amine derivatives in polar aprotic solvents (e.g., DMSO) under basic conditions (e.g., Cs₂CO₃) at 35–50°C for 24–48 hours. Yield optimization involves factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading (e.g., CuBr). Post-reaction purification via gradient chromatography (e.g., ethyl acetate/hexane) is critical .

Q. How should researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm proton and carbon environments (e.g., phenyl group δ 7.2–7.5 ppm, piperidine backbone δ 2.5–3.5 ppm).

- HRMS (ESI) : Verify molecular ion peaks (e.g., m/z 215 [M+H]⁺) with ≤2 ppm mass accuracy.

- Melting Point Analysis : Compare observed values (e.g., 104–107°C) with literature data .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA/GHS guidelines:

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.

- Store in inert atmospheres (N₂/Ar) at 4°C to avoid degradation.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states.

- Molecular Docking : Screen derivatives against biological targets (e.g., cardiovascular receptors) using AutoDock Vina.

- Machine Learning : Train models on PubChem datasets to predict bioactivity (e.g., antihypotensive effects) and prioritize synthesis .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Studies : Test compound efficacy across multiple concentrations (e.g., 1 nM–100 μM) in in vitro models (e.g., vascular smooth muscle cells).

- Orthogonal Assays : Validate pressor activity via isolated tissue assays (e.g., rat aortic rings) and in vivo telemetry.

- Meta-Analysis : Cross-reference findings with structurally analogous amines (e.g., 3-phenylpiperidine derivatives) to identify structure-activity trends .

Q. How can reactor design improve scalability for this compound synthesis?

- Methodological Answer :

- Continuous Flow Systems : Optimize residence time and mixing efficiency to reduce side reactions.

- Membrane Separation : Integrate ceramic membranes for real-time removal of byproducts (e.g., halide salts).

- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer and predict bottlenecks .

Q. What advanced spectroscopic techniques characterize surface interactions of this compound in environmental studies?

- Methodological Answer :

- ToF-SIMS : Map compound adsorption on indoor surfaces (e.g., glass, polymers) at ng/cm² sensitivity.

- Microspectroscopy (FTIR/Raman) : Track degradation products under UV/O₃ exposure.

- XPS : Analyze oxidation states of nitrogen in aged samples .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological half-lives of this compound?

- Methodological Answer :